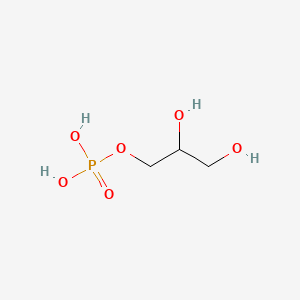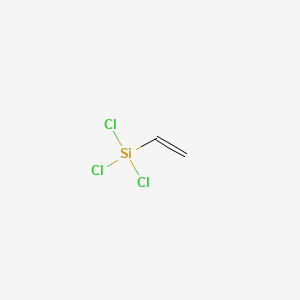
Trichlorovinylsilane
Vue d'ensemble
Description
Trichlorovinylsilane, also known as trichlorosilane or trivinylsilane, is an organosilicon compound with the formula SiCl3(CH=CH2). It is a colorless liquid with a pungent odor. It is a versatile reagent used in organic synthesis, as well as in materials science and nanotechnology. It is also used in the production of polymers, silicones, and other silane-based materials.
Applications De Recherche Scientifique
Ultraviolet Photochemistry
Trichlorovinylsilane has been studied for its behavior under ultraviolet light. Desain, Jusinski, and Taatjes (2006) investigated its gas phase ultraviolet absorption spectra and found significant absorption increases with decreasing wavelength. This research is crucial in understanding the photochemical reactions of this compound and its derivatives, particularly in the generation of vinyl and allyl radicals upon photolysis (Desain, Jusinski, & Taatjes, 2006).
Synthesis of Silacyclobutanes
Auner, Heikenwälder, and Herrschaft (2000) demonstrated the use of this compound in the synthesis of silacyclobutanes, a type of silaheterocycle. This research shows its application in organic synthesis, particularly in the creation of compounds with E-configuration and its interaction with vinyl ethers (Auner, Heikenwälder, & Herrschaft, 2000).
Development of Fluorous Borane Systems
Luong, Eelman, and Stradiotto (2004) explored the use of this compound in developing fluorous vinylsilane, which leads to the formation of fluorous boranes. These compounds are significant in various chemical reactions and applications, including as a solvent in both arene and perfluoro(methylcyclohexane) (Luong, Eelman, & Stradiotto, 2004).
Dissociative Electron Attachment Studies
Kočišek, Illenberger, and Matejčík (2012) researched the formation of negative ions following electron attachment to this compound. This study contributes to the understanding of the behavior of this compound in low-energy electron environments, significant for material science and electronics applications (Kočišek, Illenberger, & Matejčík, 2012).
Photoinduced Biofunctionalization
Li et al. (2015) developed a photoactive, nonwettable, and transparent surface using this compound. This reactive superhydrophobic surface is significant for biotechnological, analytical, sensor, or diagnostic applications, demonstrating its utility in surface biofunctionalization and pattern formation (Li et al., 2015).
Antibacterial Applications
Awode, Oladipo, Guran, Yılmaz, and Gazi (2019) synthesized a this compound-modified-chitosan film, revealing enhanced solubility and significant antibacterial activity. This finding is pivotal in developing new materials with improved antibacterial properties, potentially useful in medical and industrial applications (Awode et al., 2019).
Mécanisme D'action
Target of Action
Trichlorovinylsilane, also known as (Trichlorosilyl)ethylene or Vinyltrichlorosilane , is primarily used in the modification of biomaterials such as chitosan . The primary targets of this compound are these biomaterials, where it enhances their properties for better performance in various applications .
Mode of Action
This compound modifies chitosan by forming a film, which is synthesized and explicated by scanning electron microscopy (SEM), Fourier transform infrared spectroscopy, and X-ray diffraction (XRD) . This modification enhances the solubility and antibacterial activity of the chitosan .
Biochemical Pathways
The modification of chitosan by this compound enhances its solubility and antibacterial activity
Pharmacokinetics
Its use in modifying chitosan suggests that it may have good bioavailability, as it enhances the solubility of chitosan .
Result of Action
The primary result of this compound’s action is the enhancement of chitosan’s properties. It increases the solubility of chitosan from 5.5 mg/mL to 67 mg/mL . Additionally, it significantly enhances the antibacterial activity of chitosan against various bacteria, including E. coli, S. aureus, E. faecalis, Kleb spp., and methicillin-resistant Staphylococcus aureus .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is recommended to store this compound at a temperature of 2-8°C . In case of a spill, it is advised to use natural barriers or oil spill control booms to limit spill travel . These precautions suggest that the action, efficacy, and stability of this compound can be affected by environmental conditions such as temperature and containment measures.
Safety and Hazards
Trichlorovinylsilane is considered hazardous. It is highly flammable and toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage. It may cause respiratory irritation and is harmful if swallowed . Containers may explode when heated. Vapors may form explosive mixtures with air. Vapors may travel to the source of ignition and flash back. It reacts violently with water, and contact with water liberates toxic gas .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Trichlorovinylsilane plays a significant role in biochemical reactions, particularly in the modification of biomaterials to enhance cell attachment and proliferation. It interacts with various enzymes and proteins, including those involved in the synthesis of silacyclobutanes and silacyclobutenes . The compound’s interaction with these biomolecules is primarily through covalent bonding, which facilitates the formation of stable complexes that can be utilized in various biochemical applications.
Cellular Effects
This compound influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can enhance the attachment and proliferation of endothelial cells on biomaterials . This effect is likely due to its ability to modify the surface properties of biomaterials, making them more conducive to cell growth. Additionally, this compound has been observed to affect the expression of genes involved in cell adhesion and proliferation, further supporting its role in enhancing cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can form covalent bonds with proteins and enzymes, leading to the activation or inhibition of these biomolecules. For instance, this compound has been reported to react with lithium-tert-butyl and 1,3-enynes to yield isomeric silacyclobutanes and silacyclobutenes . These reactions highlight the compound’s ability to modulate biochemical pathways through specific molecular interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known to be highly reactive and can degrade when exposed to moisture or other reactive substances . Long-term studies have shown that this compound can maintain its effectiveness in modifying biomaterials for extended periods, provided it is stored under appropriate conditions. Its reactivity also means that it must be handled with care to prevent unintended reactions that could compromise its stability and efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cell attachment and proliferation without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including skin and eye irritation, respiratory distress, and systemic toxicity . These adverse effects highlight the importance of carefully controlling the dosage when using this compound in biochemical and biomedical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the synthesis of silicon-containing compounds. It interacts with enzymes and cofactors that facilitate the formation of silacyclobutanes and silacyclobutenes . These metabolic pathways are crucial for the compound’s role in modifying biomaterials and enhancing cell attachment and proliferation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms. These factors determine the localization and accumulation of this compound within specific tissues and cellular compartments.
Subcellular Localization
This compound’s subcellular localization is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and optimizing its use in biochemical applications.
Propriétés
IUPAC Name |
trichloro(ethenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3Cl3Si/c1-2-6(3,4)5/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIUQDDJKHLHTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3Cl3Si | |
| Record name | VINYLTRICHLOROSILANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1699 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8026430 | |
| Record name | Trichloroethenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8026430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Vinyltrichlorosilane appears as a colorless to pale yellow fuming liquid with a pungent odor. Vapor and liquid may cause burns. More dense than water. Vapors are heavier than air., Liquid, Colorless to pale yellow liquid with sharp, choking odor like hydrochloric acid; [HSDB] | |
| Record name | VINYLTRICHLOROSILANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1699 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Silane, trichloroethenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Vinyltrichlorosilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1441 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
195.1 °F at 760 mmHg (USCG, 1999), 91.5 °C | |
| Record name | VINYLTRICHLOROSILANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1699 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Trichlorovinylsilane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/891 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
70 °F (NFPA, 2010), 70 °F (21 °C) (open cup) | |
| Record name | VINYLTRICHLOROSILANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1699 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Trichlorovinylsilane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/891 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in most organic solvents, Very soluble in chloroform | |
| Record name | Trichlorovinylsilane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/891 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.26 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2426 g/cu cm at 20 °C | |
| Record name | VINYLTRICHLOROSILANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1699 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Trichlorovinylsilane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/891 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
5.61 (Air = 1) | |
| Record name | Trichlorovinylsilane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/891 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
65.9 [mmHg], 65.9 mm Hg at 25 °C | |
| Record name | Vinyltrichlorosilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1441 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Trichlorovinylsilane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/891 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Fuming liquid, Liquid, Colorless or pale yellow liquid | |
CAS RN |
75-94-5 | |
| Record name | VINYLTRICHLOROSILANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1699 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Vinyltrichlorosilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trichlorovinylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRICHLOROVINYLSILANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93872 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Vinyltrichlorosilane | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/vinyltrichlorosilane-result-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Silane, trichloroethenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trichloroethenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8026430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichloro(vinyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.835 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRICHLOROVINYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q423F9NPBA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Trichlorovinylsilane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/891 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-139 °F (USCG, 1999), -95 °C | |
| Record name | VINYLTRICHLOROSILANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1699 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Trichlorovinylsilane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/891 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of trichlorovinylsilane?
A1: this compound has the molecular formula C2H3Cl3Si and a molecular weight of 161.5 g/mol.
Q2: What spectroscopic techniques are used to characterize this compound?
A2: Researchers commonly employ Fourier-transform infrared spectroscopy (FTIR) [ [], [] ], nuclear magnetic resonance (NMR) spectroscopy (1H NMR and 13C NMR) [ [], [], [] ], and mass spectrometry (MS) [ [], [] ] to characterize the structure of this compound and its derivatives.
Q3: How is this compound used to modify surfaces?
A3: this compound acts as a coupling agent due to its ability to react with both inorganic and organic materials. The trichlorosilyl group (SiCl3) readily hydrolyzes and forms strong siloxane bonds (Si-O-Si) with hydroxylated surfaces like glass [ [], [], [] ], metals [ [], [] ], and cellulose [ [], [] ]. The vinyl group (C=C) provides a reactive site for further functionalization via thiol-ene reactions [ [], [], [] ], allowing tailoring of surface properties like wettability and biocompatibility.
Q4: Can you elaborate on the use of this compound in creating superhydrophobic surfaces?
A4: this compound plays a key role in fabricating superhydrophobic surfaces due to its ability to form hydrophobic coatings. For instance, researchers have created superhydrophobic cotton fabric by first applying a this compound coating, followed by modification with low-surface-energy fluorocarbon groups through thiol-ene reactions. [ [] ] This modification creates a surface with a high water contact angle (>150°), demonstrating superhydrophobicity.
Q5: What is the role of this compound in organic synthesis?
A5: this compound serves as a precursor for generating reactive intermediates like dichloroneopentylsilene in the presence of lithium-tert-butyl (LitBu). [ [], [] ] This reactive silene intermediate readily undergoes [2+2] cycloaddition reactions with various unsaturated compounds, leading to the formation of silacycles like silacyclobutanes and silacyclobutenes. [ [], [] ]
Q6: How does the structure of this compound influence its reactivity in these cycloaddition reactions?
A6: The presence of chlorine atoms on the silicon atom in this compound increases the electrophilicity of the silene intermediate, making it more reactive towards electron-rich alkenes and alkynes during the cycloaddition process. [ [], [] ]
Q7: Have computational methods been employed to study this compound?
A7: Yes, density functional theory (DFT) calculations have been used to investigate the reaction mechanisms of this compound with Grubbs catalysts. [ [] ] These studies have provided insights into the transition states, intermediates, and activation energies involved in [2+2] cycloaddition and cycloreversion reactions.
Q8: How do these computational studies contribute to our understanding of this compound chemistry?
A8: Computational modeling helps elucidate the factors influencing the reactivity and selectivity of this compound in various reactions. [ [] ] This information is crucial for optimizing reaction conditions and designing new synthetic methodologies using this versatile compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



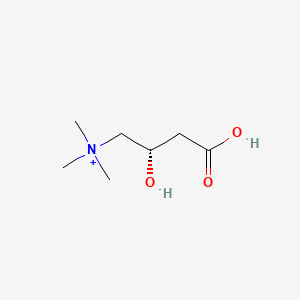
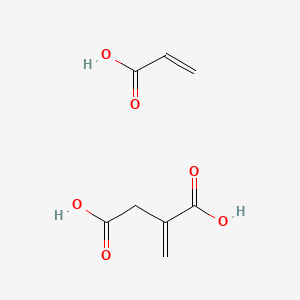
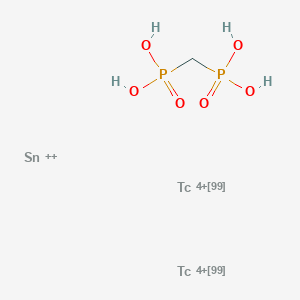

![1,5,11,13-Tetramethyl-16-methylidene-2,17-dioxo-1,4,5,7a,8,9,10,11,12,13,14,15a-dodecahydro-2h-1,14-ethanofuro[2,3-o][2]benzoxacycloundecine-6-carboxylic acid](/img/structure/B1218711.png)

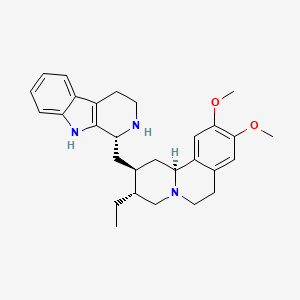


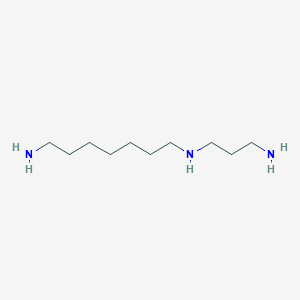
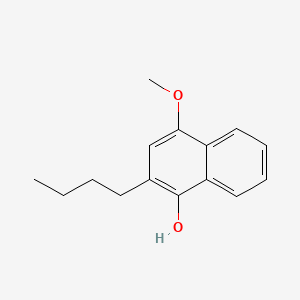
![1-benzofuran-2-ylmethyl N-[(2S)-1-[benzyl(methyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B1218722.png)
![2,2-dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B1218724.png)
